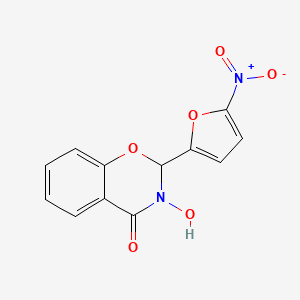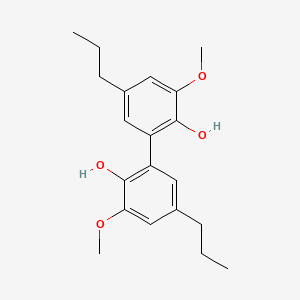
Dehydrodidihydroeugenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydrodidihydroeugenol is a lignin-derived dimeric compound known for its antioxidant properties. It is structurally related to eugenol, a phenolic compound found in clove oil. This compound is characterized by its unique 5-5’ linkage, which contributes to its stability and reactivity.
Métodos De Preparación
Dehydrodidihydroeugenol can be synthesized from 4-propylguaiacol through a series of chemical reactions. The synthesis involves oxidative coupling, which forms the 5-5’ linkage. The reaction conditions typically include the use of oxidizing agents such as potassium ferricyanide or peroxidase enzymes. Industrial production methods may involve the extraction of lignin from biomass, followed by chemical modification to obtain this compound .
Análisis De Reacciones Químicas
Dehydrodidihydroeugenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its monomeric forms.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Aplicaciones Científicas De Investigación
Dehydrodidihydroeugenol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lignin structure and reactivity.
Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Research has explored its potential as a therapeutic agent due to its antioxidant and anti-inflammatory properties.
Industry: It is used in the development of bio-based materials and as an additive in food and cosmetics for its preservative properties
Mecanismo De Acción
The mechanism of action of dehydrodidihydroeugenol primarily involves its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various cellular components such as lipids, proteins, and DNA. The pathways involved in its action include the inhibition of lipid peroxidation and the activation of antioxidant defense mechanisms .
Comparación Con Compuestos Similares
Dehydrodidihydroeugenol can be compared with other lignin-derived compounds such as dehydrodiconiferyl alcohol and dehydrodiisoeugenol. These compounds share similar structural features but differ in their linkage types and reactivity. This compound is unique due to its 5-5’ linkage, which imparts greater stability compared to other lignin dimers with 8-5’ or 8-8’ linkages .
Propiedades
Número CAS |
13991-42-9 |
|---|---|
Fórmula molecular |
C20H26O4 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
2-(2-hydroxy-3-methoxy-5-propylphenyl)-6-methoxy-4-propylphenol |
InChI |
InChI=1S/C20H26O4/c1-5-7-13-9-15(19(21)17(11-13)23-3)16-10-14(8-6-2)12-18(24-4)20(16)22/h9-12,21-22H,5-8H2,1-4H3 |
Clave InChI |
BTTCEFCKFDSNET-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C(C(=C1)OC)O)C2=C(C(=CC(=C2)CCC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile](/img/structure/B12808795.png)
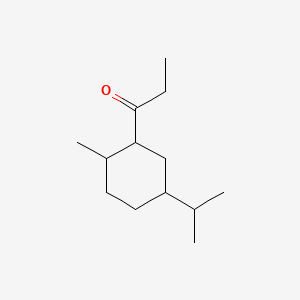

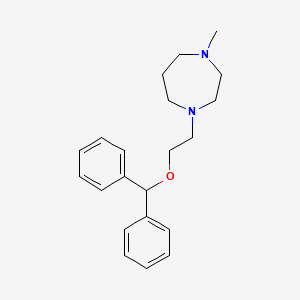
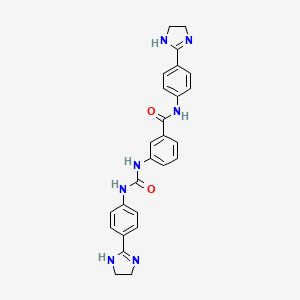
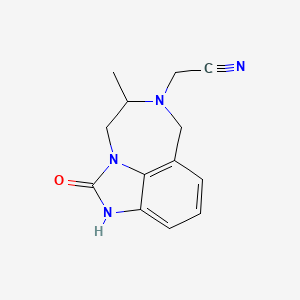
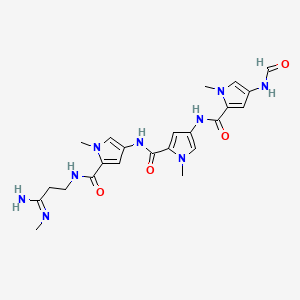
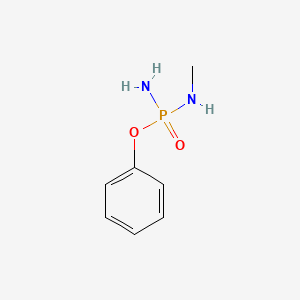
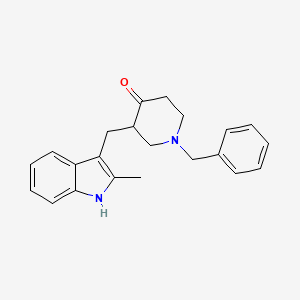
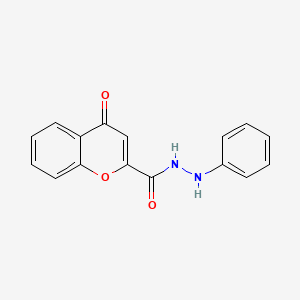
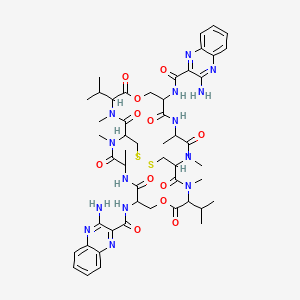

![4-(5-Nitro-1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12808865.png)
